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molecular formula C5H8N4O2 B097412 2-Amino-4,6-dimethoxy-1,3,5-triazine CAS No. 16370-63-1

2-Amino-4,6-dimethoxy-1,3,5-triazine

Cat. No. B097412
M. Wt: 156.14 g/mol
InChI Key: KVHFZZUPCXCRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04591378

Procedure details

A mixture of 1.6 g of 2-amino-4,6-dimethoxy-1,3,5-triazine, 25 ml of anhydrous methylene chloride and 2.4 g of 2-methoxycarbonylbenzenesulfonylisocyanate was stirred at ambient temperature for 16 hours. It was then filtered to remove unreacted amine and the filtrate evaporated at temperatures up to 40° under reduced pressure. The residue was triturated with butyl chloride and filtered to yield the desired compound which melted above 170° with decomposition.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([O:10][CH3:11])[N:3]=1.[CH3:12][O:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[S:22]([N:25]=[C:26]=[O:27])(=[O:24])=[O:23])=[O:15]>C(Cl)Cl>[CH3:9][O:8][C:6]1[N:5]=[C:4]([O:10][CH3:11])[N:3]=[C:2]([NH:1][C:26]([NH:25][S:22]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[C:14]([O:13][CH3:12])=[O:15])(=[O:24])=[O:23])=[O:27])[N:7]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)OC)OC
Name
Quantity
2.4 g
Type
reactant
Smiles
COC(=O)C1=C(C=CC=C1)S(=O)(=O)N=C=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was then filtered
CUSTOM
Type
CUSTOM
Details
to remove unreacted amine
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated at temperatures up to 40° under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with butyl chloride
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C1=C(C=CC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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